molecular formula C14H21N5O2 B6694967 N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B6694967
M. Wt: 291.35 g/mol
InChI Key: FWYAXUDKGNEJEO-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, an oxadiazole ring, and an oxolane ring, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-4-19-10(3)11(9(2)18-19)8-15-14-17-16-13(21-14)12-6-5-7-20-12/h12H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYAXUDKGNEJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=NN=C(O2)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with ethyl acetoacetate and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.

    Alkylation: The pyrazole derivative is then alkylated using ethyl bromide to introduce the ethyl group.

    Formation of the Oxadiazole Ring: The intermediate is reacted with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.

    Introduction of the Oxolane Ring: Finally, the oxolane ring is introduced through a nucleophilic substitution reaction with an appropriate oxolane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
  • N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-amine

Uniqueness

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity

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